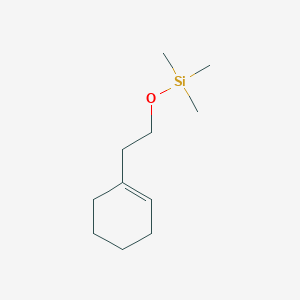
1-Trimethylsiloxy-2-(1-cyclohexenyl)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Trimethylsiloxy-2-(1-cyclohexenyl)ethane is an organic compound with the molecular formula C11H22OSi. It is characterized by the presence of a trimethylsiloxy group attached to a cyclohexenyl ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Trimethylsiloxy-2-(1-cyclohexenyl)ethane can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with trimethylsilyl chloride in the presence of a base, such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-Trimethylsiloxy-2-(1-cyclohexenyl)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trimethylsiloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
Scientific Research Applications
1-Trimethylsiloxy-2-(1-cyclohexenyl)ethane has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including natural products.
Biology: The compound can be employed in the study of biological pathways and mechanisms.
Medicine: It serves as a precursor for the development of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Trimethylsiloxy-2-(1-cyclohexenyl)ethane involves its interaction with specific molecular targets and pathways. The trimethylsiloxy group can enhance the compound’s reactivity and stability, allowing it to participate in various chemical transformations. The cyclohexenyl ring provides a rigid framework that influences the compound’s overall behavior in reactions.
Comparison with Similar Compounds
Similar Compounds
1-(Trimethylsiloxy)cyclohexene: This compound is structurally similar but lacks the ethane linkage.
2-(Trimethylsiloxy)-1,3-cyclohexadiene: Another related compound with a different arrangement of double bonds in the cyclohexenyl ring.
Uniqueness
1-Trimethylsiloxy-2-(1-cyclohexenyl)ethane is unique due to its specific combination of the trimethylsiloxy group and the cyclohexenyl ring. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical applications.
Properties
CAS No. |
84569-41-5 |
|---|---|
Molecular Formula |
C11H22OSi |
Molecular Weight |
198.38 g/mol |
IUPAC Name |
2-(cyclohexen-1-yl)ethoxy-trimethylsilane |
InChI |
InChI=1S/C11H22OSi/c1-13(2,3)12-10-9-11-7-5-4-6-8-11/h7H,4-6,8-10H2,1-3H3 |
InChI Key |
TVIQRPRFGCXLQH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OCCC1=CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


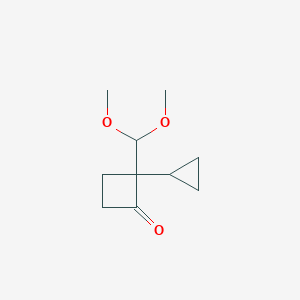
![1,3,5,7-Tetranitro-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B14415325.png)



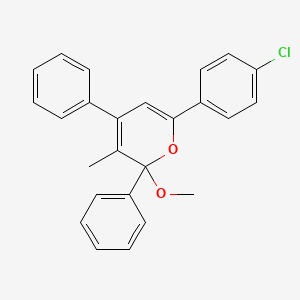
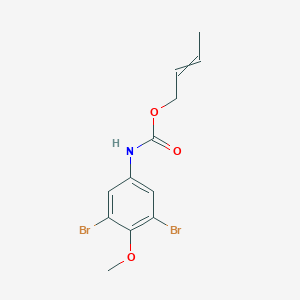

![(2-Azaspiro[5.5]undec-8-en-2-yl)(1,3-thiazolidin-3-yl)methanone](/img/structure/B14415378.png)
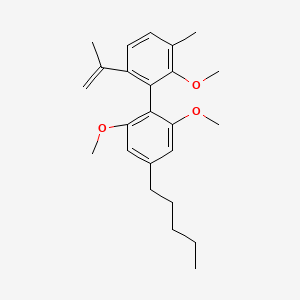
![Silane, bis[(2,2-dichloroethenyl)oxy]dimethyl-](/img/structure/B14415381.png)
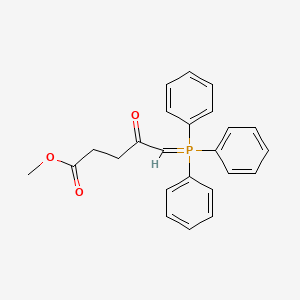
![O-[2-(2,4-Dichlorophenoxy)ethyl]hydroxylamine](/img/structure/B14415392.png)
![[Methyl(2-oxocyclohexyl)amino]acetonitrile](/img/structure/B14415393.png)
